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IUPAC name and synonyms for CAS 40916-73-2

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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

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An In-Depth Technical Guide to (2S)-2-(methylamino)propan-1-ol (CAS 40916-73-2)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound identified by CAS number 40916-73-2 is a chiral amino alcohol. Its systematic IUPAC name is **(2S)-2-(methylamino)propan-1-ol**. A common synonym for this compound is **(S)-N-methylalaninol[1]**. It is structurally derived from the natural amino acid L-alanine through the N-methylation of its amino group[1].

Physicochemical Properties

Below is a summary of the available quantitative data for **(2S)-2-(methylamino)propan-1-ol**. It is important to note that while some experimental data is available, other parameters are predicted based on computational models.



Property	Value	Source
Molecular Formula	C4H11NO	BenchChem[1]
Molecular Weight	89.14 g/mol	BenchChem[1]
Boiling Point	73 °C at 11 Torr	ChemicalBook
Density	0.880 ± 0.06 g/cm ³	ChemicalBook (Predicted)
InChI Key	PXWASTUQOKUFKY- BYPYZUCNSA-N	BenchChem[1]

Role in Asymmetric Synthesis

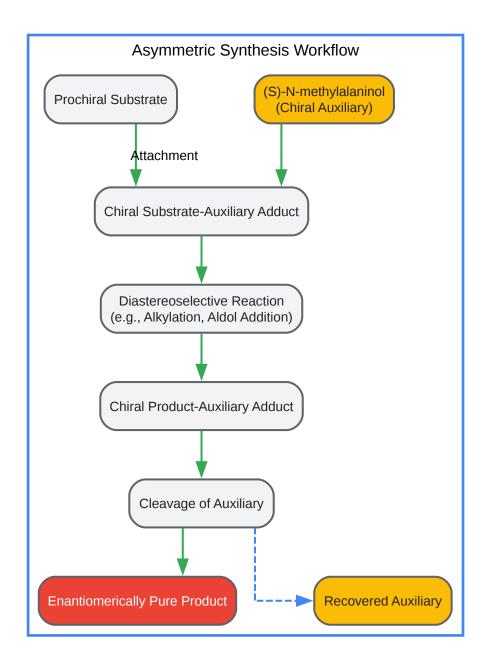
The primary significance of **(2S)-2-(methylamino)propan-1-ol** in chemical research and drug development lies in its function as a chiral building block[1]. Due to its defined stereochemistry at the C-2 position, it is a valuable precursor for the synthesis of more complex, enantiomerically pure molecules[1]. The stereochemical integrity of a pharmaceutical compound is often critical to its therapeutic efficacy and safety, as different enantiomers can exhibit distinct biological activities[1].

Use as a Chiral Auxiliary

(2S)-2-(methylamino)propan-1-ol can be employed as a chiral auxiliary in asymmetric synthesis[1]. A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction towards the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. This methodology is a cornerstone of modern synthetic organic chemistry for producing enantiomerically pure compounds[1].

The logical workflow for utilizing a chiral auxiliary such as (S)-N-methylalaninol is depicted in the following diagram:





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Logical workflow of asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

Detailed experimental protocols for reactions specifically utilizing **(2S)-2- (methylamino)propan-1-ol** are not extensively documented in publicly available literature. However, a general methodology for the use of a similar chiral auxiliary, pseudoephedrine, in an alkylation reaction is presented below to illustrate the experimental approach. This protocol can be conceptually adapted for **(S)-N-methylalaninol**.



Illustrative Protocol: Asymmetric Alkylation using a Chiral Auxiliary

This protocol describes the alkylation of a carboxylic acid derivative after its conversion to an amide with a chiral auxiliary.

Step 1: Amide Formation

- A solution of the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane) is cooled to 0 °C.
- An activating agent (e.g., oxalyl chloride, 1.1 equivalents) is added dropwise, followed by a
 catalytic amount of dimethylformamide (DMF).
- The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
- The solvent is removed under reduced pressure.
- The resulting acyl chloride is dissolved in a fresh portion of the aprotic solvent and cooled to 0 °C.
- A solution of **(2S)-2-(methylamino)propan-1-ol** (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in the same solvent is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral amide.

Step 2: Diastereoselective Alkylation

- The chiral amide (1.0 equivalent) is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran, THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).
- A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA, 1.1 equivalents) is added dropwise to form the enolate.
- The reaction is stirred at -78 °C for 1 hour.



- The alkylating agent (e.g., an alkyl halide, 1.2 equivalents) is added, and the reaction is stirred at -78 °C for 2-4 hours.
- The reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to give the alkylated product.

Step 3: Cleavage of the Chiral Auxiliary

- The alkylated amide is dissolved in a suitable solvent system (e.g., a mixture of THF and water).
- The solution is treated with a reagent for hydrolysis (e.g., a strong acid like hydrochloric acid or a base like sodium hydroxide) at an appropriate temperature (e.g., reflux).
- After the reaction is complete, the mixture is cooled, and the pH is adjusted.
- The desired chiral carboxylic acid is extracted into an organic solvent.
- The aqueous layer, containing the protonated chiral auxiliary, can be basified and extracted to recover the (2S)-2-(methylamino)propan-1-ol.

Potential Applications and Biological Relevance of Derivatives

While **(2S)-2-(methylamino)propan-1-ol** is primarily a synthetic intermediate, its structural motif is present in various biologically active molecules. For instance, it is a precursor in some synthetic routes to d-pseudoephedrine, a well-known sympathomimetic amine. Derivatives of amino alcohols are also being investigated for their potential therapeutic effects. For example, some amino alcohol derivatives have been explored as potential modulators of neurotransmitter systems, while others have been synthesized and evaluated for their anti-inflammatory or antimicrobial properties.

It is important to emphasize that extensive biological activity data for **(2S)-2- (methylamino)propan-1-ol** itself is not widely available, and its main value to drug development professionals is as a chiral starting material for the synthesis of more complex



active pharmaceutical ingredients. There are no well-defined signaling pathways directly associated with this compound in the current body of scientific literature. The biological effects of compounds derived from it will be highly dependent on the overall structure of the final molecule.

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References

- 1. (2S)-2-(Methylamino)propan-1-OL | 40916-73-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for CAS 40916-73-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601013#iupac-name-and-synonyms-for-cas-40916-73-2]

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